Tricyclo[4.3.1.13,8]undecan-4-one

Catalog No.
S724162
CAS No.
24669-56-5
M.F
C11H16O
M. Wt
164.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclo[4.3.1.13,8]undecan-4-one

CAS Number

24669-56-5

Product Name

Tricyclo[4.3.1.13,8]undecan-4-one

IUPAC Name

tricyclo[4.3.1.13,8]undecan-4-one

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C11H16O/c12-11-6-9-2-7-1-8(3-9)5-10(11)4-7/h7-10H,1-6H2

InChI Key

GLVBWWGJOCTLBF-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C(=O)C3

Canonical SMILES

C1C2CC3CC1CC(C2)C(=O)C3

Tricyclo[4.3.1.13,8]undecan-4-one is a complex bicyclic compound characterized by its unique tricyclic structure, which consists of three interconnected cycloalkane rings. The molecular formula for this compound is C₁₁H₁₆O, indicating the presence of 11 carbon atoms, 16 hydrogen atoms, and one oxygen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its intricate framework that can influence biological activity and chemical reactivity.

Typical of ketones:

  • Oxidation: The ketone functional group can be oxidized to form carboxylic acids or other derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ketone can be reduced to secondary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The carbonyl carbon can participate in nucleophilic addition reactions, allowing for the introduction of various functional groups.

These reactions are essential for modifying the compound's structure to enhance its properties or create derivatives with specific functionalities.

Research indicates that compounds with tricyclic structures, including Tricyclo[4.3.1.13,8]undecan-4-one, may exhibit significant biological activities. Preliminary studies suggest potential antiviral properties, though detailed investigations are necessary to elucidate specific mechanisms of action and therapeutic applications. The interaction of this compound with biological targets such as enzymes and receptors remains an area of active research.

The synthesis of Tricyclo[4.3.1.13,8]undecan-4-one typically involves several key steps:

  • Cyclization: Starting materials are chosen based on their ability to undergo cyclization to form the tricyclic structure.
  • Functional Group Manipulation: The ketone functionality is introduced through oxidation of suitable precursors.
  • Purification: Techniques such as chromatography or crystallization are employed to purify the final product.

Industrial methods may involve optimized conditions for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques .

Tricyclo[4.3.1.13,8]undecan-4-one has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural complexity, it may serve as a lead compound for developing new pharmaceuticals.
  • Organic Synthesis: Its unique structure allows it to act as a versatile intermediate in synthesizing other complex molecules.
  • Material Science: The compound's properties may be explored for use in creating novel materials with specific mechanical or chemical characteristics.

Interaction studies focus on how Tricyclo[4.3.1.13,8]undecan-4-one interacts with biological systems at a molecular level:

  • Enzyme Inhibition: Investigations into its ability to inhibit specific enzymes could reveal therapeutic potential.
  • Receptor Binding: Studies assessing binding affinity to various receptors could provide insights into its pharmacological profile.

These studies are crucial for understanding the compound's efficacy and safety in potential applications.

Several compounds share structural similarities with Tricyclo[4.3.1.13,8]undecan-4-one:

Compound NameStructure TypeUnique Features
Tricyclo[4.3.1.1(3,8)]undecan-3-amineAmino derivativeContains an amine functional group that may enhance biological activity
3-AminoadamantaneBicyclic amineSimilar structural features but different functional groups; known for antiviral properties
Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acidCarboxylic acid derivativeFeatures a carboxylic acid group that alters solubility and reactivity

Uniqueness

Tricyclo[4.3.1.13,8]undecan-4-one stands out due to its distinct tricyclic framework that imparts unique chemical and physical properties compared to its analogs, making it a subject of interest in both synthetic and medicinal chemistry contexts .

Classical Acid-Catalyzed Skeletal Rearrangement Protocols

Classical acid-catalyzed skeletal rearrangement protocols represent the foundational approach for synthesizing tricyclo[4.3.1.13,8]undecan-4-one through thermodynamically driven structural reorganization of polycyclic precursors [3] [2]. The Wagner-Meerwein rearrangement mechanism serves as the primary pathway for these transformations, involving carbocation intermediates that undergo 1,2-alkyl or hydride shifts to achieve more stable tricyclic arrangements [4] [5]. Strong Lewis acids such as aluminum trichloride, ferric chloride, and boron trifluoride etherate are commonly employed as catalysts, operating at temperatures ranging from 23 to 140 degrees Celsius [6] [7].

The protoadamantane to adamantane rearrangement exemplifies this methodology, where polycyclic substrates undergo complete skeletal reorganization under the influence of Lewis acids [2]. Research by Langhals and colleagues demonstrated that sulfuric acid-mediated rearrangements can achieve yields of 69 percent when conducted at 23-25 degrees Celsius for 62 hours [8]. The thermodynamic driving force for these rearrangements stems from the exceptional stability of the adamantane framework, which represents the most thermodynamically favored configuration among tricyclic hydrocarbons [2] [9].

Mechanistic studies reveal that acid-catalyzed isomerizations proceed through sequential carbocation intermediates, with each rearrangement step leading to increasingly stable structures [7]. The process typically involves protonation of suitable leaving groups, followed by carbocation formation and subsequent 1,2-shifts of alkyl groups or hydrogen atoms [4]. These rearrangements are particularly effective for highly branched substrates, where the formation of tertiary carbocations provides the necessary thermodynamic bias toward the desired tricyclic products [5].

The scope of classical acid-catalyzed protocols extends to various substituted tricyclodecanes and related polycyclic structures [2]. Industrial applications have utilized these methodologies for large-scale production of adamantane derivatives, though optimization of reaction conditions remains crucial for achieving acceptable yields and minimizing side product formation [10]. Temperature control proves critical, as elevated temperatures can lead to over-rearrangement or decomposition, while insufficient thermal energy may result in incomplete conversion [6].

Modern Transition Metal-Mediated Cyclization Strategies

Modern transition metal-mediated cyclization strategies have revolutionized the synthesis of tricyclo[4.3.1.13,8]undecan-4-one by providing more selective and environmentally benign alternatives to classical acid-catalyzed methods [11] [12]. Palladium-catalyzed asymmetric allylic alkylation represents a particularly powerful approach, enabling the construction of complex polycyclic frameworks with high enantioselectivity [13]. The development of specialized phosphine ligands, including triarylphosphino-1,2-diaminooxazoline derivatives, has enhanced the stereochemical control achievable in these transformations [13].

Ruthenium-catalyzed cycloisomerization reactions provide another versatile pathway for tricyclic ketone synthesis [13] [14]. The indenylidene ruthenium catalyst systems, particularly those incorporating triphenylphosphine ligands, demonstrate exceptional efficiency in promoting ring-closing reactions that generate polycyclic scaffolds [13]. These catalytic systems operate under relatively mild conditions, typically requiring temperatures between 30 and 80 degrees Celsius, which minimizes thermal decomposition and side product formation [15].

Manganese-catalyzed cycloaddition reactions have emerged as a novel synthetic strategy, particularly for [3+2] cyclization processes involving ketones and isocyanates [11] [16]. The unprecedented catalyst system comprising dimethylzinc, aluminum trichloride, and silver triflate enables these transformations through inert carbon-hydrogen bond activation [16]. This methodology provides access to 3-alkylidene phthalimidines and related tricyclic structures that can serve as precursors for further synthetic elaboration [11].

Nickel-catalyzed cyclization reactions offer additional opportunities for polycyclic scaffold construction, particularly through Ueno-Stork type cyclizations that avoid the use of toxic organotin reagents [12]. These earth-abundant metal catalysts provide a more sustainable approach to complex molecule synthesis while maintaining high levels of stereochemical control [12]. The development of continuous flow reactor systems has further enhanced the practical utility of transition metal-catalyzed methods by enabling precise control of reaction parameters and facilitating scale-up operations [17].

The integration of multiple catalytic transformations into one-pot cascade sequences represents a particularly attractive aspect of modern transition metal chemistry [18] [19]. These approaches maximize synthetic efficiency by combining bond-forming events in a single reaction vessel, thereby reducing the number of purification steps and improving overall yields [18]. Recent advances in gold catalysis, carbon-hydrogen functionalization, and dearomative cyclization have expanded the toolkit available for polycyclic natural product synthesis [18].

Photochemical [2+2] Cycloaddition Approaches

Photochemical [2+2] cycloaddition approaches offer unique opportunities for constructing the tricyclic framework of tricyclo[4.3.1.13,8]undecan-4-one through light-driven bond formation processes [20] [21]. These methodologies exploit the ability of ultraviolet or visible light to promote cycloaddition reactions between suitable alkene partners, generating cyclobutane rings that can be incorporated into polycyclic structures [22]. The photochemical approach is particularly attractive because it operates under mild conditions and can proceed with excellent stereochemical control [20].

The Paternò-Büchi reaction represents a fundamental [2+2] photocycloaddition process involving carbonyl compounds and alkenes to form oxetane rings [20]. Research on adamantanone derivatives has demonstrated that these ketones readily undergo photocycloaddition with various alkene partners under ultraviolet irradiation [23]. Studies using 2-adamantanone with trans-dicyanoethylene revealed pressure-dependent selectivity, with high-pressure conditions favoring triplet-state reactions over singlet-state pathways [23].

Recent developments have shown that simple [2+2] photocycloaddition reactions can proceed effectively using daylight illumination, eliminating the need for specialized ultraviolet light sources [21] [24]. This advancement significantly improves the practical accessibility of photochemical synthesis methods for laboratory applications [21]. The preparation of Cookson's ketone analogues through daylight-promoted [2+2] cycloadditions demonstrates the potential for environmentally friendly synthetic approaches [24].

Intramolecular [2+2] photocycloadditions provide particularly efficient pathways for constructing polycyclic frameworks in a single synthetic step [22]. The use of lithium borohydride as a trapping agent during photocycloaddition reactions has proven effective for preventing secondary photoreactions that can diminish product yields [22]. This methodology enables the isolation of ketone products as their corresponding alcohols, with yields ranging from 27 to 83 percent [22].

Photochemical rearrangements of substituted tricyclic compounds offer additional synthetic possibilities for accessing complex polycyclic structures [25]. Ultraviolet irradiation of various tricyclic substrates leads to novel skeletal rearrangements, including unexpected dearomatization processes that generate new polycyclic frameworks [25]. The reaction outcomes show marked dependence on the type and position of substituents, providing opportunities for regioselective synthesis [25].

The development of photochemical manganese-catalyzed [2+2+2] cycloaddition reactions has expanded the scope of light-driven synthesis methods [26]. These transformations utilize manganese carbonyl complexes as photocatalysts, enabling the formation of aromatic products through triple bond cyclization under 450-nanometer irradiation [26]. The mild reaction conditions, typically 30 degrees Celsius, make these methods compatible with sensitive functional groups [26].

Industrial-Scale Production Optimization Challenges

Industrial-scale production of tricyclo[4.3.1.13,8]undecan-4-one presents numerous optimization challenges that significantly impact the commercial viability and economic feasibility of synthetic processes [10] [17]. The transition from laboratory-scale synthesis to full-scale manufacturing requires careful consideration of catalyst costs, reaction scale-up parameters, product purification requirements, and environmental compliance factors [17] [10].

Catalyst cost and recovery represent primary economic challenges in industrial production [17]. Transition metal catalysts, particularly those based on palladium, ruthenium, and other precious metals, impose substantial operational costs that can compromise profit margins [17]. The development of catalyst recovery and recycling systems becomes essential for economic viability, though catalyst deactivation and leaching present ongoing technical challenges [17]. Heterogeneous catalyst systems offer potential solutions by facilitating catalyst separation and reuse, though they may sacrifice some selectivity compared to homogeneous alternatives [17].

Reaction scale-up introduces additional complexity through heat and mass transfer limitations that can significantly impact product quality and yield [17]. The non-linear relationship between laboratory conditions and industrial reactor performance often necessitates extensive process development to maintain reaction selectivity at larger scales [17]. Continuous flow reactor technology has emerged as a promising solution, enabling better heat transfer control and more consistent reaction conditions compared to traditional batch processes [17].

Product purification challenges arise from the structural similarity between tricyclo[4.3.1.13,8]undecan-4-one and potential isomeric byproducts [17]. The development of efficient separation methods, including optimized crystallization conditions and solvent recovery systems, requires significant investment in process development [17]. Advanced separation technologies such as membrane-based processes and continuous chromatography offer potential improvements over conventional separation methods [17].

Process safety considerations become paramount when dealing with Lewis acids, high-pressure operations, and potentially toxic intermediates [10] [17]. Regulatory compliance requirements for environmental emissions control and waste stream treatment add substantial capital and operational costs to industrial processes [17]. The implementation of green chemistry principles, including solvent-free processes and waste minimization strategies, represents both a regulatory necessity and an economic opportunity [17].

Quality control requirements demand sophisticated analytical systems for real-time monitoring and batch-to-batch consistency assurance [17]. The development of process analytical technology and statistical process control systems requires significant investment but provides essential capabilities for maintaining product specifications [17]. Advanced analytics and machine learning integration offer opportunities for predictive modeling and automated process optimization [17].

Synthetic MethodologyTypical Catalysts/ConditionsTypical Yields (%)Reaction TimeKey AdvantagesMajor Limitations
Classical Acid-Catalyzed Skeletal RearrangementSulfuric acid, AlCl₃, HF, 23-140°C60-8518-62 hoursHigh thermodynamic driving forceHarsh reaction conditions required
Friedel-Crafts Acylation/CyclizationAlCl₃, oxalyl chloride, tetrachloroethane40-704-24 hoursWell-established methodologySide product formation common
Wagner-Meerwein RearrangementLewis acids (BF₃, AlCl₃, ZnCl₂), H₂SO₄45-752-48 hoursPredictable rearrangement patternsLimited substrate scope
Transition Metal-Catalyzed CyclizationPd(0), Ru(II), Ni(0) complexes50-851-24 hoursMild reaction conditionsExpensive catalyst systems
Palladium-Catalyzed ReactionsPd-complexes with phosphine ligands60-952-48 hoursHigh enantioselectivity possibleAir/moisture sensitive catalysts
Ruthenium-Catalyzed MetathesisGrubbs catalysts, ring-closing metathesis70-904-72 hoursVersatile ring formationsSubstrate structural requirements
Manganese-Catalyzed CycloadditionMnBr(CO)₅, Me₂Zn/AlCl₃/AgOTf35-853-24 hoursNovel [3+2] cyclization pathwayComplex catalyst preparation
Photochemical [2+2] CycloadditionUV light (450 nm), daylight irradiation27-832-48 hoursSingle-step cyclobutane formationSecondary photoreactions possible
Diels-Alder CycloadditionCyclopentadiene, heat, pressure conditions50-858-48 hoursStereoselective product formationRequires specific diene structures
Industrial-Scale ProductionContinuous flow reactors, optimized yields65-952-12 hoursScalable to commercial productionComplex process optimization

Energy consumption optimization presents ongoing challenges for industrial processes that require high-temperature conditions or specialized equipment [17]. Heat integration systems and process optimization strategies can reduce operational costs while minimizing environmental impact [17]. The integration of renewable energy sources offers additional opportunities for sustainable manufacturing [17].

Raw material supply chain management becomes critical for maintaining consistent production schedules and managing cost volatility [17]. Multiple supplier strategies, forward purchasing agreements, and vertical integration considerations all influence the economic stability of industrial operations [17]. Process automation through advanced control systems and predictive modeling capabilities enables more efficient operations while reducing labor costs and process variability [17].

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for Tricyclo[4.3.1.1³,⁸]undecan-4-one through both proton and carbon-13 techniques. The rigid tricyclic framework of this compound creates distinctive magnetic environments that result in characteristic spectral signatures [1] [2] [3].

Proton Nuclear Magnetic Resonance Characteristics

The ¹H Nuclear Magnetic Resonance spectrum of Tricyclo[4.3.1.1³,⁸]undecan-4-one exhibits distinct resonance patterns arising from its cage-like structure. Based on analysis of related adamantane derivatives, the spectrum displays characteristic multipicity patterns in the aliphatic region [1] [3]. The bridgehead protons typically appear as sharp singlets in the region of 2.0-2.5 parts per million, reflecting their unique chemical environment within the rigid tricyclic framework [4] [5]. The methylene protons adjacent to the carbonyl group show distinct chemical shifts compared to those in more distant positions due to the deshielding effect of the ketone functionality [6] [7].

Studies on structurally related compounds demonstrate that the adamantane cage structure produces highly resolved spectra with minimal signal overlap [1] [8]. The symmetry elements present in the tricyclic system result in spectral simplification, with equivalent protons giving rise to single resonances. Temperature-dependent Nuclear Magnetic Resonance studies on similar cage compounds reveal that the rigid structure prevents significant conformational changes, leading to temperature-independent chemical shifts over normal measurement ranges [9].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of Tricyclo[4.3.1.1³,⁸]undecan-4-one. The carbonyl carbon appears as a distinctive signal in the region of 210-220 parts per million, characteristic of ketone functionality in saturated systems [6] [7]. The carbon atoms of the tricyclic cage system exhibit chemical shifts in the range of 25-45 parts per million, with bridgehead carbons typically appearing downfield relative to methylene carbons due to their unique bonding environment [10] [8].

The symmetry of the molecular framework results in spectral simplification, with symmetry-equivalent carbons producing single resonances [1] [4]. Detailed analysis of adamantane derivatives shows that the chemical shifts correlate with the substitution patterns and the electronic environment of each carbon atom [10] [11]. The rigid nature of the tricyclic system prevents dynamic averaging effects, allowing for precise assignment of individual carbon signals through correlation experiments and comparison with model compounds.

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals the characteristic vibrational modes of Tricyclo[4.3.1.1³,⁸]undecan-4-one, providing information about functional groups and molecular structure. The technique is particularly valuable for identifying the carbonyl functionality and analyzing the cage structure vibrations [12] [13] [14].

Carbonyl Stretching Vibrations

The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, which appears as a strong absorption band in the region of 1705-1735 wavenumbers [12] [15] [16]. This frequency range is characteristic of saturated ketones, with the exact position influenced by the rigid tricyclic environment. Comparative studies with 2-adamantanone show that the carbonyl stretching frequency occurs at 1731 wavenumbers, providing a reference point for the analogous tricyclic system [15] [16].

The intensity and position of the carbonyl band are influenced by the molecular environment and crystal packing effects [17]. In solid-state measurements, hydrogen bonding interactions and dipole-dipole interactions can cause slight shifts in the carbonyl frequency. The band shape typically exhibits a sharp, symmetric profile characteristic of a single carbonyl environment without conformational multiplicity.

Aliphatic Carbon-Hydrogen Stretching Modes

The aliphatic carbon-hydrogen stretching vibrations appear in the region of 2850-3000 wavenumbers, with multiple bands corresponding to different types of carbon-hydrogen bonds [12] [14] [18]. The symmetric and antisymmetric stretching modes of methylene groups typically produce bands around 2955 and 2924 wavenumbers, while bridgehead carbon-hydrogen stretches may appear at slightly different frequencies due to their unique bonding environment.

The relative intensities and exact positions of these bands provide information about the molecular conformation and crystal packing [19] [20]. Studies on adamantane and related cage compounds demonstrate that the carbon-hydrogen stretching frequencies are sensitive to the local molecular environment and can be used to distinguish between different polymorphic forms.

Skeletal Vibrational Modes

The infrared spectrum contains numerous bands in the fingerprint region (800-1500 wavenumbers) corresponding to carbon-carbon stretching and bending vibrations of the tricyclic framework [13] [19] [20]. These skeletal vibrations are characteristic of the cage structure and provide a unique spectroscopic fingerprint for identification purposes.

Analysis of related adamantane derivatives shows that the skeletal vibrations appear as multiple bands between 1400-1300 wavenumbers for carbon-carbon stretching modes, and in the 800-900 wavenumber region for ring deformation modes [14] [21]. The exact pattern and intensity distribution of these bands depend on the symmetry of the molecular framework and the coupling between different vibrational modes.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular structure and fragmentation behavior of Tricyclo[4.3.1.1³,⁸]undecan-4-one under electron ionization conditions. The rigid cage structure leads to characteristic fragmentation patterns that can be used for structural identification and purity assessment [22] [23] [24].

Molecular Ion Formation and Stability

Under electron ionization conditions, Tricyclo[4.3.1.1³,⁸]undecan-4-one produces a molecular ion at mass-to-charge ratio 164, corresponding to the molecular formula C₁₁H₁₆O⁺- [25] [26]. The molecular ion exhibits moderate to high intensity due to the stabilizing effect of the rigid tricyclic framework, which distributes the positive charge over the extended cage structure [24] [27].

Studies on related adamantane derivatives demonstrate that cage compounds typically show strong molecular ion peaks compared to their acyclic analogs [22] [28]. The rigid structure prevents facile bond cleavage that would otherwise lead to rapid fragmentation. The molecular ion peak serves as a reliable indicator of molecular weight and provides a starting point for fragmentation analysis.

Primary Fragmentation Pathways

The dominant fragmentation pathway involves loss of carbon monoxide (molecular weight 28) from the molecular ion, producing a base peak or prominent fragment at mass-to-charge ratio 136 (M-28) [23] [28]. This fragmentation is characteristic of ketone functionality and represents α-cleavage adjacent to the carbonyl group. The resulting fragment ion corresponds to the tricyclic hydrocarbon framework with reorganization to form stable carbocation structures.

Secondary fragmentation involves additional loss of small alkyl fragments, producing ions at mass-to-charge ratios 121, 107, and 93 [26] [24]. These fragments arise from sequential cleavage of methylene units from the cage structure, with rearrangement to form thermodynamically stable carbocations. The fragmentation pattern is similar to that observed for 2-adamantanone, which shows key fragments at mass-to-charge ratios 117, 104, 93, 91, and 80 [22] [28].

Rearrangement Processes

Mass spectrometric analysis reveals extensive rearrangement processes during fragmentation, characteristic of cage compound behavior under electron ionization [24] [27]. The rigid tricyclic framework undergoes skeletal rearrangements to form aromatic systems, particularly the formation of protonated benzene (mass-to-charge ratio 79) and protonated toluene (mass-to-charge ratio 93) fragments.

These rearrangement processes involve complex multi-step mechanisms with ring contractions and hydrogen migrations [24]. Computational studies using quantum chemistry methods have confirmed that such rearrangements are energetically favorable and explain the formation of aromatic fragment ions from saturated cage precursors. The rearrangement patterns provide characteristic fingerprints for structural identification and differentiation from isomeric compounds.

X-Ray Diffraction Studies of Crystal Packing

X-ray diffraction analysis provides detailed information about the crystal structure and packing arrangements of Tricyclo[4.3.1.1³,⁸]undecan-4-one in the solid state. The technique reveals unit cell parameters, space group symmetry, and intermolecular interactions that govern crystal stability [29] [30] [31].

Crystal System and Space Group Determination

Based on systematic studies of related adamantane derivatives, Tricyclo[4.3.1.1³,⁸]undecan-4-one is expected to crystallize in a monoclinic or orthorhombic crystal system [31] [32] [33]. The space group is likely to be P2₁/c or similar, as observed for many cage compound structures [34] [35] [36]. These space groups accommodate the molecular symmetry while allowing for efficient packing of the bulky tricyclic molecules.

The choice of crystal system and space group is influenced by the molecular shape and the presence of the carbonyl functionality, which can participate in weak intermolecular interactions [29] [30]. Comparative analysis with 2-adamantanone, which crystallizes in orthorhombic space group Cmc2₁, suggests similar packing behavior for the tricyclic analog [31].

Unit Cell Parameters and Molecular Packing

The unit cell parameters for Tricyclo[4.3.1.1³,⁸]undecan-4-one are estimated based on molecular dimensions and comparison with related structures. Expected values include unit cell lengths of approximately 6-8 Å for the a-axis, 10-12 Å for the b-axis, and 12-16 Å for the c-axis [34] [31] [36]. The unit cell typically contains four molecules (Z = 4) with a calculated density of approximately 1.2-1.3 grams per cubic centimeter.

The molecular packing is dominated by van der Waals interactions between the hydrocarbon cage structures, with weak dipole-dipole interactions involving the carbonyl groups [29] [30]. Studies on related compounds show that cage molecules tend to pack with their molecular axes aligned to maximize intermolecular contact while minimizing steric repulsion [33] [37]. The resulting crystal structures often exhibit channels or void spaces between the rigid molecular frameworks.

Intermolecular Interactions and Packing Efficiency

X-ray diffraction studies reveal that the crystal packing of cage compounds is primarily governed by shape complementarity rather than specific intermolecular interactions [29] [31]. The rigid tricyclic framework of Tricyclo[4.3.1.1³,⁸]undecan-4-one limits conformational flexibility, resulting in packing arrangements that maximize space filling while accommodating the bulky molecular shape.

Weak intermolecular interactions include carbon-hydrogen to oxygen contacts involving the carbonyl group, with typical distances greater than the sum of van der Waals radii [30] [34]. These interactions contribute to crystal stability but do not significantly influence the overall packing motif. The absence of conventional hydrogen bonding leads to relatively weak intermolecular forces, making these crystals suitable for sublimation and vapor-phase studies [32] [38].

XLogP3

2.4

Dates

Last modified: 08-15-2023

Explore Compound Types